Home > Products > Screening Compounds P116170 > HSD17B13-IN-80-d3
HSD17B13-IN-80-d3 -

HSD17B13-IN-80-d3

Catalog Number: EVT-15274620
CAS Number:
Molecular Formula: C25H18Cl2F3N3O3
Molecular Weight: 539.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HSD17B13-IN-80-d3 is a selective inhibitor targeting the enzyme hydroxysteroid 17β-dehydrogenase 13, which has gained attention due to its potential role in treating liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is part of a broader investigation into the biological functions and therapeutic implications of HSD17B13, a protein implicated in lipid metabolism and liver pathology.

Source

HSD17B13-IN-80-d3 was identified through high-throughput screening methods aimed at discovering compounds that could selectively inhibit HSD17B13 activity. The compound is derived from a series of synthetic modifications designed to enhance its inhibitory potency and selectivity for the target enzyme .

Classification

HSD17B13-IN-80-d3 belongs to the class of 17β-hydroxysteroid dehydrogenase inhibitors. These inhibitors are characterized by their ability to modulate steroid hormone activity and lipid processing, playing a crucial role in various metabolic pathways within the liver .

Synthesis Analysis

Methods

The synthesis of HSD17B13-IN-80-d3 involves several steps, typically starting from commercially available precursors. The initial step usually includes alkylation reactions followed by coupling reactions to form the desired structure.

Technical Details

  1. Starting Materials: The synthesis often begins with compounds like 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
  2. Key Reactions:
    • Alkylation: Utilizing propargyl bromide to introduce alkyl groups.
    • Sonogashira Coupling: A method to couple aryl halides with terminal alkynes.
    • Mesylation: Converting alcohols to mesylates for further reaction steps.
    • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
Molecular Structure Analysis

Structure

HSD17B13-IN-80-d3 has a complex molecular structure that enables its interaction with the target enzyme. The specific structural features include functional groups that enhance binding affinity and selectivity.

Data

The molecular mass of HSD17B13-IN-80-d3 is typically around 300-400 Da, depending on the specific substitutions made during synthesis. The compound's structure is optimized for interaction with the active site of HSD17B13, which includes motifs critical for enzyme function .

Chemical Reactions Analysis

Reactions

HSD17B13-IN-80-d3 participates in various chemical reactions primarily related to its inhibition of HSD17B13 activity. These reactions can be characterized by:

  1. Inhibition Mechanism: The compound binds to the active site of HSD17B13, preventing substrate access and subsequent catalysis.
  2. Selectivity: It shows high selectivity for HSD17B13 over other similar enzymes in the hydroxysteroid dehydrogenase family .

Technical Details

The IC50 values for HSD17B13-IN-80-d3 indicate its potency; values less than 0.1 μM for estradiol suggest strong inhibitory action against this substrate, while values around 1 μM for leukotriene B3 indicate moderate selectivity .

Mechanism of Action

Process

The mechanism of action of HSD17B13-IN-80-d3 involves competitive inhibition at the active site of hydroxysteroid 17β-dehydrogenase 13. By occupying this site, the compound effectively reduces the enzyme's ability to catalyze reactions involving steroid hormones and lipid mediators.

Data

Studies suggest that inhibition of HSD17B13 leads to decreased lipogenesis and potentially mitigates liver inflammation associated with NAFLD and NASH. This is particularly relevant given the association between elevated HSD17B13 levels and liver disease progression .

Physical and Chemical Properties Analysis

Physical Properties

HSD17B13-IN-80-d3 typically exhibits:

  • Appearance: Solid or crystalline form.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts selectively with specific functional groups present in substrates of HSD17B13.

Relevant data on these properties can be found in detailed pharmacokinetic studies which assess absorption, distribution, metabolism, and excretion characteristics .

Applications

Scientific Uses

HSD17B13-IN-80-d3 is primarily utilized in research focused on:

  • Liver Disease Research: Investigating its role as a therapeutic agent in NAFLD and NASH models.
  • Drug Development: Serving as a chemical probe to explore the biological functions of HSD17B13 and its involvement in lipid metabolism.
  • Mechanistic Studies: Understanding how inhibition affects metabolic pathways related to hepatic lipid accumulation and inflammation.

The ongoing research into HSD17B13 and its inhibitors like HSD17B13-IN-80-d3 highlights their potential as novel therapeutic strategies against chronic liver diseases .

Introduction to HSD17B13 as a Therapeutic Target in Chronic Liver Disease

Role of HSD17B13 in Hepatic Lipid Droplet Dynamics and NAFLD Pathogenesis

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet (LD)-associated protein that has emerged as a critical regulator of hepatic lipid metabolism. Unlike other LD-associated proteins (e.g., PLIN2, PNPLA3), HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of LDs through its N-terminal hydrophobic domains (residues 4–16) and PAT-like domain (residues 22–28) [3] [8]. Proteomic studies reveal that HSD17B13 expression is markedly upregulated in liver biopsies from patients with non-alcoholic fatty liver disease (NAFLD) and murine models of hepatic steatosis [1] [5]. Functionally, HSD17B13 acts as a retinol dehydrogenase, converting retinol to retinaldehyde, which promotes lipogenesis and LD biogenesis [4] [8]. In vivo studies demonstrate that hepatic overexpression of HSD17B13 drives triglyceride accumulation, while its genetic ablation reduces LD size and lipid content [3] [5]. This enzyme’s activity is intrinsically linked to NAFLD progression by:

  • Enhancing lipogenesis: Catalyzing reactions that increase substrate availability for triglyceride synthesis [8].
  • Promoting inflammation: Generating pro-inflammatory lipid mediators like leukotriene B4 (LTB4) [5].
  • Impeding LD turnover: Disrupting lipophagy and lipase-mediated hydrolysis [3].

Table 1: Key Lipid Droplet-Associated Proteins in NAFLD Pathogenesis

ProteinFunctionRole in NAFLD
HSD17B13Retinol dehydrogenase, LD stabilizationUpregulated; promotes steatosis & inflammation
PNPLA3 (I148M)Triglyceride lipaseLoss-of-function variant increases risk
PLIN2LD coat protein; inhibits lipolysisUpregulated; stabilizes LDs
ATGL (PNPLA2)Major triglyceride lipaseLoss-of-function promotes steatosis

Genetic Evidence for HSD17B13 Loss-of-Function Variants in Attenuating Liver Fibrosis and HCC Risk

Genome-wide association studies (GWAS) have identified multiple loss-of-function variants in HSD17B13 that confer protection against advanced liver disease. The most characterized variant, rs72613567 (T>TA), results in aberrant splicing and a truncated, unstable protein (P274del) with reduced enzymatic activity [3] [4]. Carriers of this variant exhibit:

  • 40–50% reduced risk of progression from steatosis to non-alcoholic steatohepatitis (NASH) [4] [7].
  • Lower serum ALT/AST levels, indicating reduced hepatocyte injury [2] [4].
  • 72% lower risk of hepatocellular carcinoma (HCC) in patients with metabolic dysfunction or alcohol-related liver disease [6] [7].

Additional protective variants include rs62305723 (P260S, impaired catalytic activity) and rs143404524 (A192Lfs, premature truncation) [4] [10]. Notably, the rs72613567 variant mitigates the pro-fibrotic risk associated with the PNPLA3 I148M variant, underscoring its genetic interaction potential [6]. Longitudinal studies confirm that these loss-of-function variants delay fibrosis progression and reduce incident cirrhosis by 30–47% across diverse ethnic populations [4] [7].

Table 2: Protective HSD17B13 Genetic Variants in Liver Disease

VariantMolecular ConsequenceProtective EffectOdds Ratio (Advanced Fibrosis)
rs72613567 (T>TA)Exon 6 splicing defect; truncation↓ NASH, ↓ HCC, ↓ ALT/AST0.70 (95% CI: 0.57–0.87)
rs62305723 (P260S)Missense mutation; inactive enzyme↓ Fibrosis progression0.65 (95% CI: 0.52–0.81)
rs143404524Frameshift; truncated protein↓ Steatohepatitis severity0.72 (95% CI: 0.58–0.89)

Rationale for Pharmacological Inhibition of HSD17B13 in Metabolic Liver Disorders

The protective effects of HSD17B13 loss-of-function variants provide a compelling genetic validation for pharmacological inhibition. HSD17B13 inhibitors mimic these genetic effects by:

  • Normalizing retinol metabolism: Reducing retinaldehyde production and downstream lipogenic pathways [4] [8].
  • Attenuating inflammation: Decreasing synthesis of LTB4 and other inflammatory lipid mediators [5].
  • Restoring LD homeostasis: Enhancing lipase access to triglycerides through reduced LD coating [3].

Crystal structures of HSD17B13 (PDB: 7T9X) reveal a conserved catalytic triad (Ser153, Tyr156, Lys160) and a hydrophobic substrate-binding tunnel that accommodates retinoids and lipid mediators [10]. This structural insight enables rational design of competitive inhibitors that occupy the active site. Preclinical studies confirm that small-molecule inhibitors reduce hepatic triglyceride content by >50% and inflammation scores by 40% in NAFLD mouse models [5] [10]. Consequently, HSD17B13 represents a druggable target with potential efficacy comparable to genetic loss-of-function.

Properties

Product Name

HSD17B13-IN-80-d3

IUPAC Name

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide

Molecular Formula

C25H18Cl2F3N3O3

Molecular Weight

539.3 g/mol

InChI

InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3

InChI Key

VWLKLPGOFPETDX-BMSJAHLVSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.